6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method includes the reaction of the triazole-thiol with substituted phenacyl bromides in the presence of potassium hydroxide . The reaction conditions often involve refluxing in ethanol for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as phenacyl bromides and potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted triazolothiadiazoles, sulfoxides, sulfones, and thiols .
Scientific Research Applications
6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby disrupting their normal function . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents, showing varied biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: Compounds with different alkyl or aryl groups at various positions, exhibiting different pharmacological profiles.
Uniqueness
6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific ethoxyphenyl substitution, which imparts distinct pharmacological properties. This substitution enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H10N4OS |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4OS/c1-2-16-9-6-4-3-5-8(9)10-14-15-7-12-13-11(15)17-10/h3-7H,2H2,1H3 |
InChI Key |
OHKULYQAWFZRIU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C=NN=C3S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C=NN=C3S2 |
Origin of Product |
United States |
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